
N-(3-Sulfanylpropanoyl)-L-alanine
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Overview
Description
N-(3-Sulfanylpropanoyl)-L-alanine is a useful research compound. Its molecular formula is C6H11NO3S and its molecular weight is 177.22 g/mol. The purity is usually 95%.
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Q & A
Q. Basic: What synthetic strategies are recommended for preparing high-purity N-(3-Sulfanylpropanoyl)-L-alanine, and how is purity validated?
Methodological Answer:
Synthesis typically involves coupling L-alanine with 3-sulfanylpropanoic acid derivatives using carbodiimide-based activation (e.g., EDC/HOBt). Protecting groups (e.g., tert-butoxycarbonyl, Boc) may be employed to prevent undesired side reactions during sulfhydryl group incorporation . Post-synthesis, purity is validated via:
- HPLC (C18 column, gradient elution with 0.1% TFA in water/acetonitrile).
- Mass Spectrometry (MS) for molecular ion confirmation (e.g., ESI-MS in positive mode).
- NMR (¹H and ¹³C) to verify stereochemistry and functional group integrity (e.g., δ 1.3–1.5 ppm for Boc-protected amines, δ 2.8–3.1 ppm for sulfhydryl protons) .
Q. Basic: Which spectroscopic and chromatographic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- Circular Dichroism (CD) : To confirm the L-configuration of alanine by analyzing optical activity in the 200–250 nm range .
- FT-IR Spectroscopy : Peaks at ~2550 cm⁻¹ (S-H stretch) and 1650–1750 cm⁻¹ (amide I/II bands) confirm sulfhydryl and acylated amine groups .
- Reverse-Phase Chromatography : Used alongside UV detection (220 nm) to assess stability under varying pH conditions (e.g., phosphate buffer, pH 2–9) .
Q. Advanced: How can researchers resolve contradictions in reported biological activities of this compound analogs (e.g., conflicting biomarker associations)?
Methodological Answer:
Contradictions often arise from variability in experimental models or metabolite quantification methods. To address this:
- Cohort Stratification : Subgroup analyses by patient demographics (e.g., age, smoking status) or disease stage, as demonstrated in NSCLC studies with similar metabolites .
- Multivariate Regression : Adjust for confounders (e.g., PD-L1 expression, chemotherapy regimen) to isolate the compound’s independent effects .
- Targeted Metabolomics : Use isotope-labeled internal standards (e.g., deuterated alanine derivatives) to improve quantification accuracy .
Q. Advanced: What experimental designs are optimal for studying the stability and reactivity of the sulfhydryl group in this compound?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC-MS. Compare results to controls stored at -20°C .
- Thiol Reactivity Assays : Use Ellman’s reagent (DTNB) to quantify free sulfhydryl groups under oxidative conditions (e.g., H₂O₂ exposure) .
- Kinetic Studies : Employ pseudo-first-order kinetics to model disulfide bond formation rates in buffer systems (pH 7.4, 37°C) .
Q. Advanced: How might this compound integrate into combination therapies, based on structural analogs in immuno-oncology?
Methodological Answer:
Analog studies (e.g., N-(3-Indolylacetyl)-L-alanine in NSCLC) suggest potential synergy with immune checkpoint inhibitors (ICIs) via metabolite-mediated T-cell modulation . Key steps:
- Mechanistic Screening : Use PBMCs from healthy donors to assess cytokine secretion (e.g., IFN-γ, IL-2) post-treatment with the compound ± anti-PD-1 antibodies .
- Preclinical Models : Evaluate tumor growth inhibition in syngeneic mouse models co-treated with ICIs and the compound (dose range: 10–100 mg/kg, oral/i.p.) .
- Biomarker Integration : Corrogate with PD-L1 IHC scores and serum metabolite levels to stratify responders/non-responders .
Q. Basic: What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves (tested for permeability to sulfhydryl compounds) and lab coats .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile byproducts (e.g., thiols).
- Waste Management : Collect residues in sealed containers for incineration to prevent environmental release .
Properties
CAS No. |
65134-66-9 |
---|---|
Molecular Formula |
C6H11NO3S |
Molecular Weight |
177.22 g/mol |
IUPAC Name |
(2S)-2-(3-sulfanylpropanoylamino)propanoic acid |
InChI |
InChI=1S/C6H11NO3S/c1-4(6(9)10)7-5(8)2-3-11/h4,11H,2-3H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1 |
InChI Key |
JIAFOCJABIEPNM-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CCS |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCS |
Origin of Product |
United States |
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